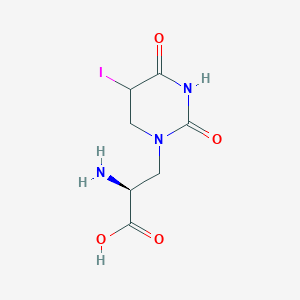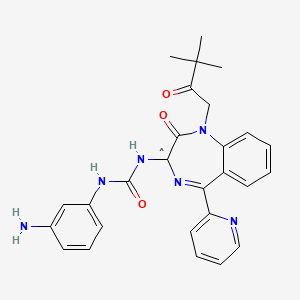
CID 156588668
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 156588668” is a chemical entity listed in the PubChem database
Méthodes De Préparation
The preparation of this compound involves specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.
Purification: After synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired chemical transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Applications De Recherche Scientifique
The compound “CID 156588668” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Research is conducted to explore the compound’s potential therapeutic effects, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: The compound is utilized in industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions can include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
The compound “CID 156588668” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups. The comparison can involve:
Structural Similarities: Analyzing the chemical structure of the compound and its analogs to identify common features and differences.
Functional Properties: Comparing the biological activities, reactivity, and applications of the compound with those of similar compounds.
List of Similar Compounds: Examples of similar compounds include those with similar functional groups or chemical backbones, which may exhibit related properties and applications.
Propriétés
Formule moléculaire |
C27H27N6O3 |
|---|---|
Poids moléculaire |
483.5 g/mol |
InChI |
InChI=1S/C27H27N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15H,16,28H2,1-3H3,(H2,30,31,32,36) |
Clé InChI |
MQLQERVLUADOQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



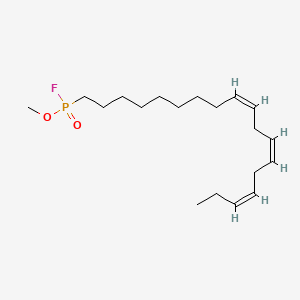
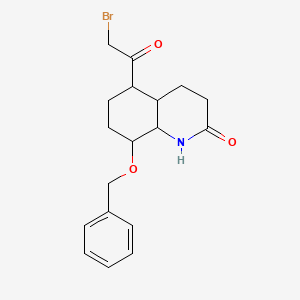
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)

![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
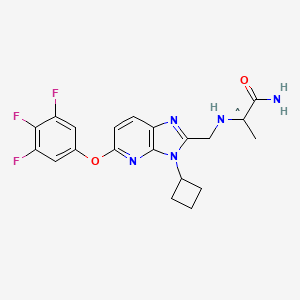
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)



